[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
CAS No.: 1114853-27-8
Cat. No.: VC4210007
Molecular Formula: C24H19NO7S
Molecular Weight: 465.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114853-27-8 |
|---|---|
| Molecular Formula | C24H19NO7S |
| Molecular Weight | 465.48 |
| IUPAC Name | [4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C24H19NO7S/c1-29-18-9-7-15(11-20(18)30-2)24(26)23-13-25(16-8-10-19-21(12-16)32-14-31-19)17-5-3-4-6-22(17)33(23,27)28/h3-13H,14H2,1-2H3 |
| Standard InChI Key | HRLBSXSESLDLRT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)OC |
Introduction
[Introduction to 4-(1,3-Benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone](pplx://action/followup)
The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific compound combines various functional groups, making it a candidate for pharmaceutical research and development.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available sources, but it can be inferred based on its components. For similar compounds, such as 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, the molecular formula is C23H17NO5S with a molecular weight of 419.46 g/mol . The addition of methoxy groups would increase the molecular weight accordingly.
Synthesis Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be approached through various organic synthesis methods. These methods typically involve multi-step reactions that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques like chromatography may be employed for purification after each synthetic step.
Biological Applications and Potential
Benzothiazine derivatives are known for their diverse biological activities, including potential applications in medicinal chemistry. The presence of a 1,3-benzodioxol-5-yl group and a (3,4-dimethoxyphenyl)methanone moiety could enhance interactions with biological targets such as enzymes or receptors, suggesting potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume